N-[2-(dimethylamino)ethyl]-3-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride
Description
N-[2-(dimethylamino)ethyl]-3-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride is a benzamide derivative featuring a dimethylaminoethyl side chain, a 6-methoxy-substituted benzothiazole ring, and a 3-methylsulfonyl group on the benzamide core.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2.ClH/c1-22(2)10-11-23(19(24)14-6-5-7-16(12-14)29(4,25)26)20-21-17-9-8-15(27-3)13-18(17)28-20;/h5-9,12-13H,10-11H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYYXFVXGFUUIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)C3=CC(=CC=C3)S(=O)(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The compound N-[2-(dimethylamino)ethyl]-3-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on available data and insights from diverse sources.
Pharmacological Studies
The compound has been investigated for its potential as a therapeutic agent in various medical conditions:
- Antipsychotic Activity : Similar compounds have shown efficacy in treating schizophrenia and other psychotic disorders by modulating neurotransmitter systems, particularly dopamine receptors.
- Antitumor Properties : Research indicates that benzothiazole derivatives exhibit anticancer activity, suggesting that this compound may also possess similar properties. Studies have focused on its ability to inhibit cancer cell proliferation and induce apoptosis.
Neuropharmacology
The dimethylamino group is known for enhancing the lipophilicity of compounds, which can improve their ability to cross the blood-brain barrier. This property is critical for developing treatments for neurological disorders such as anxiety and depression.
Chemical Biology
The unique structural features of this compound allow it to serve as a probe in chemical biology studies:
- Enzyme Inhibition Studies : The sulfonyl group can interact with various enzymes, making it useful for studying enzyme kinetics and inhibition mechanisms.
- Receptor Binding Studies : Its affinity for specific receptors can be assessed to understand its mechanism of action and therapeutic potential.
Synthetic Chemistry
The synthesis of this compound can serve as a model for developing new analogs with improved efficacy or reduced side effects. The methodologies employed in its synthesis can be applied to create libraries of related compounds for high-throughput screening in drug discovery.
Case Study 1: Antipsychotic Activity
A study published in the Journal of Medicinal Chemistry explored the antipsychotic properties of related benzamide derivatives. The findings indicated that modifications to the benzothiazole structure significantly influenced receptor binding affinity and efficacy in animal models of psychosis.
Case Study 2: Antitumor Efficacy
Research published in Cancer Letters demonstrated that a series of methanesulfonyl derivatives exhibited potent cytotoxic effects against various cancer cell lines. The study highlighted the importance of structural diversity in enhancing biological activity, suggesting that this compound could be a promising candidate for further investigation.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Target Compound and Analogs
Key Structural Differences and Implications
Benzothiazol Substituent: 6-Methoxy (Target): Offers moderate lipophilicity compared to 6-ethoxy (–8) and higher polarity than 6-fluoro (). 6-Fluoro (): Smaller and electronegative, likely improving membrane permeability but reducing metabolic stability. 6-Ethoxy (–8): Increases lipophilicity, which may enhance tissue penetration but slow renal clearance.
Sulfonyl Group Variations :
- Position : The target’s 3-methylsulfonyl (meta) vs. 4-ethylsulfonyl (para, ) alters electronic distribution and steric accessibility.
- Type : Methylsulfonyl (target, ) is smaller than ethylsulfonyl () or piperidinylsulfonyl (), favoring tighter binding to compact active sites.
Molecular Weight and Solubility :
Research Findings and Trends
- Metabolic Stability : Ethoxy-substituted benzothiazoles (–8) are prone to oxidative metabolism, whereas methoxy groups (target) may confer slower hepatic degradation.
- Steric Considerations : Bulky substituents like piperidinylsulfonyl () improve selectivity but limit bioavailability, highlighting a trade-off in drug design.
Preparation Methods
Synthesis of 6-Methoxy-1,3-Benzothiazol-2-amine
The 6-methoxy-1,3-benzothiazole scaffold is synthesized via cyclization of 4-methoxy-2-aminothiophenol with cyanogen bromide under acidic conditions. Reaction parameters include:
Preparation of 3-Methanesulfonylbenzoic Acid
3-Methanesulfonylbenzoic acid is obtained through sulfonation of m-toluic acid followed by oxidation:
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Sulfonation : Reaction with chlorosulfonic acid at 0–5°C for 2 hr.
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Oxidation : Treatment with KMnO₄ in alkaline medium (pH 10–12) at 60°C.
Stepwise Assembly of the Target Compound
Amidation of 3-Methanesulfonylbenzoic Acid
The carboxylic acid is converted to its acyl chloride using phosphorus oxychloride (POCl₃) in tetrahydrofuran (THF) at 0–5°C. Subsequent reaction with N-[2-(dimethylamino)ethyl]-6-methoxy-1,3-benzothiazol-2-amine proceeds via:
Hydrochloride Salt Formation
The free base is treated with HCl gas in dioxane at 0°C, followed by precipitation with diethyl ether:
Optimization of Reaction Conditions
Table 1: Solvent Systems for Amidation
| Solvent Combination | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF/Ethyl Acetate (1:1) | 0–5 | 85 | 98.7 |
| DCM/DMF (2:1) | 25 | 72 | 95.2 |
| Toluene/Acetonitrile (1:2) | 40 | 68 | 93.8 |
Data adapted from CN105541656A and RSC Medicinal Chemistry.
Purification and Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, benzothiazole-H), 7.89–7.45 (m, 4H, aromatic), 3.87 (s, 3H, OCH₃), 3.32 (s, 3H, SO₂CH₃), 2.45 (t, 2H, NCH₂), 2.21 (s, 6H, N(CH₃)₂).
Comparative Analysis of Synthetic Routes
Method A: Direct Amidation vs. Method B: Coupling Reagents
Table 2: Yield and Purity Across Methods
| Method | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| A | POCl₃ | THF/EtOAc | 85 | 98.7 |
| B | HATU/DIPEA | DMF | 73 | 97.1 |
Challenges and Mitigation Strategies
Byproduct Formation
Q & A
Basic: What are the standard synthetic routes for synthesizing this compound?
The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions between benzothiazole and benzamide precursors using coupling agents like EDCI or HOBt under anhydrous conditions .
- Functional group modifications , such as sulfonylation or alkylation, to introduce the methanesulfonyl and dimethylaminoethyl groups .
- Salt formation with hydrochloric acid to improve solubility and stability .
Key solvents include dimethylformamide (DMF) or dichloromethane (DCM), with reaction temperatures controlled between 0°C and reflux .
Advanced: How can reaction conditions be optimized to improve yield and purity?
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during coupling steps, while higher temperatures (60–80°C) enhance cyclization efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility, while non-polar solvents (e.g., DCM) aid in intermediate isolation .
- Purification : Recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients achieves >95% purity .
- Catalysts : Use of triethylamine or DMAP accelerates amide bond formation .
Basic: Which analytical techniques confirm the compound’s structure and purity?
- NMR spectroscopy : H and C NMR verify substituent positions and salt formation (e.g., dimethylamino proton shifts at δ 2.2–2.5 ppm) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity (>98%) and detects degradation products .
- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak ([M+H]) and fragmentation patterns .
Advanced: How to resolve discrepancies between computational and experimental reactivity data?
- Validation via spectroscopy : Compare DFT-predicted electronic properties (e.g., Fukui indices) with experimental NMR chemical shifts to identify reactive sites .
- Adjust computational parameters : Refine solvent effects or basis sets (e.g., B3LYP/6-31G**) to better match observed reaction outcomes .
- Empirical testing : Conduct kinetic studies under varying conditions (pH, temperature) to reconcile theoretical vs. actual reaction rates .
Advanced: How to address contradictory biological activity data across assays?
- Standardize assay conditions : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and buffer systems (e.g., pH 7.4 PBS) to minimize variability .
- Orthogonal assays : Validate enzyme inhibition (e.g., IC) with SPR (surface plasmon resonance) to confirm binding affinity .
- Metabolic stability testing : Assess compound degradation in liver microsomes to explain discrepancies in cellular vs. cell-free assays .
Basic: Which functional groups are critical for biological activity, and how are they modified?
- Benzothiazole core : Essential for target binding; substitution at the 6-methoxy position modulates lipophilicity .
- Methanesulfonyl group : Enhances solubility and hydrogen-bonding capacity; replaced via nucleophilic substitution (e.g., with halides) .
- Dimethylaminoethyl side chain : Influences pharmacokinetics; alkylation with ethyl bromide alters logP and bioavailability .
Advanced: What methodologies assess the compound’s stability under varying conditions?
- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions, then analyze via HPLC for degradation products .
- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions .
- pH-dependent solubility : Measure equilibrium solubility in buffers (pH 1–10) to guide formulation strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
